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methoxybenzaldehyde

Cat. No.: B1322760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in-silico toxicity prediction for 3-(3-Bromopropoxy)-4-
methoxybenzaldehyde. In the absence of direct experimental data for the target compound,

this report utilizes a read-across approach, leveraging toxicological data from structurally

similar analogue compounds. This analysis is supplemented by an overview of established in-

silico methodologies, including Quantitative Structure-Activity Relationship (QSAR) models, to

offer a comprehensive toxicological profile.

Comparative Toxicity Analysis of Structural
Analogues
The predicted toxicity of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde is inferred from the

known toxicological profiles of three structurally related compounds: Vanillin, 3-Bromo-4-

methoxybenzaldehyde, and its isomer, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. A

summary of the available data is presented below.
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Toxicological
Endpoint

Vanillin
3-Bromo-4-
methoxybenza
ldehyde

4-(3-
Bromopropoxy
)-3-
methoxybenza
ldehyde

Predicted
Profile for 3-(3-
Bromopropoxy
)-4-
methoxybenza
ldehyde

Acute Oral

Toxicity

Moderate (LD50:

1000-4370

mg/kg bw in

rodents)[1]

Harmful if

swallowed

(Category 4)[2]

No data available

Predicted:

Harmful if

swallowed

Acute Dermal

Toxicity

Very low (LD50:

>2000 mg/kg bw

in rat and rabbit)

[1]

Harmful in

contact with

skin[3]

No data available

Predicted:

Potentially

harmful in

contact with skin

Acute Inhalation

Toxicity

Low (no deaths

in rats at

saturated vapour

for 4 hours)[1]

Harmful if

inhaled[3]
No data available

Predicted:

Potentially

harmful if inhaled

Skin

Irritation/Corrosio

n

Not a dermal

irritant[1]

Causes skin

irritation

(Category 2)[2]

No data available

Predicted: Likely

to cause skin

irritation

Serious Eye

Damage/Irritation

Ocular irritation

potential[1]

Causes serious

eye irritation

(Category 2)[2]

No data available

Predicted: Likely

to cause serious

eye irritation

Respiratory or

Skin

Sensitization

Weak skin

sensitiser[1]
No data available No data available

Predicted:

Potential for skin

sensitization

Germ Cell

Mutagenicity

No concern for

genotoxicity[1]
No data available No data available

Predicted:

Further

investigation

required

Carcinogenicity No concern from

limited data[1]

No data available No data available Predicted:

Insufficient data
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for assessment

Reproductive

Toxicity

NOAEL for

female

reproductive and

developmental

toxicity: 500

mg/kg bw/day

(rat)[1]

No data available No data available

Predicted:

Insufficient data

for assessment

Experimental Protocols
The in-silico toxicity assessment of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde is based

on the following established methodologies:

Read-Across Methodology
This approach involves predicting the toxicity of a target chemical by using data from

structurally and mechanistically similar source chemicals. The key steps are as follows:

Problem Formulation: Define the toxicological endpoints of interest for the target compound.

Analogue Identification: Select suitable analogue compounds based on structural similarity.

For this assessment, Vanillin, 3-Bromo-4-methoxybenzaldehyde, and 4-(3-Bromopropoxy)-3-

methoxybenzaldehyde were chosen due to the shared benzaldehyde core, methoxy group,

and in the case of the latter two, the presence of a bromo-alkoxy side chain.

Data Gathering: Collect comprehensive toxicological data for the selected analogues from

reliable sources such as safety data sheets, and peer-reviewed literature.

Data Gap Analysis: Identify the toxicological endpoints for which data is lacking for the target

compound.

Read-Across Prediction: Extrapolate the toxicological profile of the target compound from the

available data of the analogues. This is based on the assumption that similar structures will

have similar toxicological properties.
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Quantitative Structure-Activity Relationship (QSAR)
Models
QSAR models are mathematical models that relate the chemical structure of a compound to its

biological activity or toxicity. These models are developed by training on a large dataset of

chemicals with known toxicity values. For aromatic aldehydes, specific QSAR models can be

employed to predict various toxicological endpoints:

Aquatic Toxicity: Predictive models for the aquatic toxicity of aldehydes have been developed

using molecular descriptors such as the logarithm of the partition coefficient (logP),

negatively charged molecular surface area, and the reactivity of the aldehyde group[4].

Mutagenicity: Toxtree, a freely available software, includes QSAR models for predicting the

mutagenic activity of alpha,beta-unsaturated aldehydes in the Ames test[5]. While the target

compound is not an alpha,beta-unsaturated aldehyde, this demonstrates the availability of

specific models for aldehyde classes.

The general workflow for a QSAR-based prediction involves:

Input of Chemical Structure: The 2D or 3D structure of the target compound is provided as

input to the model.

Descriptor Calculation: The software calculates a set of molecular descriptors that

characterize the physicochemical properties and structural features of the molecule.

Toxicity Prediction: The model's algorithm uses the calculated descriptors to predict the

likelihood of a specific toxicological endpoint.
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Caption: Workflow for in-silico toxicity prediction.

Hypothetical Signaling Pathway for Aldehyde Toxicity
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Caption: Potential mechanism of aldehyde-induced cytotoxicity.

Discussion and Conclusion
The read-across analysis suggests that 3-(3-Bromopropoxy)-4-methoxybenzaldehyde is

likely to be harmful if swallowed, and may cause skin and eye irritation. The presence of the

brominated alkyl chain in a similar position to the known irritant 3-Bromo-4-

methoxybenzaldehyde supports this prediction. The potential for skin sensitization should also

be considered, given that Vanillin is a weak sensitizer.
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The aldehyde functional group is known to be reactive towards biological nucleophiles such as

the amino groups in proteins and DNA, which can lead to the formation of adducts and

subsequent cellular damage[6][7]. This reactivity is a key factor in the toxicity of many

aldehydes.

For a more definitive toxicological profile of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde,

further in-silico modeling using a battery of QSAR models for relevant endpoints (e.g.,

mutagenicity, carcinogenicity, and reproductive toxicity) is recommended. Ultimately, these in-

silico predictions should be confirmed by in-vitro and in-vivo experimental testing. This guide

provides a preliminary hazard identification to inform further safety assessments and guide

future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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